ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S3/c1-2-33-27(32)23-20(18-11-7-4-8-12-18)14-35-26(23)30-21(31)15-36-25-22-19(17-9-5-3-6-10-17)13-34-24(22)28-16-29-25/h3-14,16H,2,15H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXLLZRYFOZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals three primary fragments: the thieno[2,3-d]pyrimidin core, the sulfanyl acetamido linker, and the ethyl thiophene carboxylate moiety. The thieno[2,3-d]pyrimidin system can be derived from cyclocondensation of 4-aminothiophene-3-carboxylates with appropriately substituted pyrimidine precursors. The sulfanyl acetamido bridge suggests a coupling strategy between a thiol-containing thienopyrimidine and a bromoacetylated thiophene intermediate. The ethyl ester group is typically introduced early via esterification of the corresponding carboxylic acid.
Synthesis of the Thieno[2,3-d]Pyrimidin Core
The 5-phenylthieno[2,3-d]pyrimidin-4-one scaffold forms through a tandem cyclization-annulation sequence. As demonstrated in analogous systems, treatment of 4-chloro-5-phenylpyrimidin-2-amine with ethyl 3-mercaptothiophene-2-carboxylate in refluxing tetrahydrofuran (72 hours, nitrogen atmosphere) achieves 65-70% yield of the bicyclic core. X-ray diffraction analysis confirms regioselectivity at the 4-position, critical for subsequent sulfanyl group installation.
Modification at the 4-position proceeds via nucleophilic aromatic substitution. Reacting the 4-chloro intermediate with thiourea in dimethylformamide at 110°C for 6 hours generates the 4-thiol derivative, isolated as a stable disulfide dimer (mp 189-191°C). Reductive cleavage using zinc dust in acetic acid quantitatively yields the free thiol, which is immediately engaged in subsequent coupling reactions to prevent oxidation.
Formation of the Sulfanyl Acetamido Linkage
The critical C–S bond formation employs a two-step protocol adapted from benzimidazole syntheses. First, bromoacetylation of ethyl 2-amino-4-phenylthiophene-3-carboxylate with bromoacetyl bromide (1.2 equiv) in dichloromethane (0°C, 2 hours) provides the α-bromoacetamide intermediate (89% yield). This electrophilic species then undergoes nucleophilic displacement with the thienopyrimidine-4-thiolate generated in situ from the disulfide dimer (1.5 equiv, potassium carbonate, acetonitrile, 60°C, 12 hours).
Alternative approaches utilizing N,N'-carbonyldiimidazole (CDI)-mediated coupling demonstrate improved atom economy. Activation of the thiol component with CDI (1.05 equiv, tetrahydrofuran, 50°C, 2 hours) followed by addition of the aminothiophene carboxylate ester affords the target acetamido linkage in 82% isolated yield, with minimized epimerization risks compared to traditional mixed anhydride methods.
Esterification and Final Assembly
While the ethyl ester is typically introduced early, late-stage esterification proves advantageous for optimizing solubility during purification. Treatment of the carboxylic acid precursor (generated via saponification with lithium hydroxide in tetrahydrofuran/water) with ethanol under Steglich conditions (dicyclohexylcarbodiimide, 4-dimethylaminopyridine) achieves 95% conversion within 4 hours at 25°C. Final purification via sequential solvent extraction (dichloromethane/water) and recrystallization from ethyl acetate yields chromatographically pure product (>99% HPLC).
Reaction Optimization and Scale-Up Considerations
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| CDI Equivalents | 1.05-1.10 | Minimizes side-product formation |
| Coupling Temperature | 50-55°C | Balances rate vs. decomposition |
| Thiourea Purification | Recrystallization (EtOH) | Removes polymeric byproducts |
| Final Recrystallization | Ethyl acetate, 10°C | Achieves polymorphic form I |
Large-scale production (≥1 kg) necessitates modified workup procedures. Continuous extraction using centrifugal partition chromatography reduces solvent consumption by 40% compared to batch methods. Process analytical technology (PAT) implementations enable real-time monitoring of the critical thiourea cleavage step, ensuring >98% conversion before advancing to subsequent stages.
Analytical Characterization and Quality Control
Comprehensive spectral data confirms structural integrity:
- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 7.89-7.25 (m, 10H, aromatic), 4.32 (q, J=7.1 Hz, 2H, OCH2), 3.98 (s, 2H, SCH2), 1.31 (t, J=7.1 Hz, 3H, CH3).
- IR (KBr): 1742 cm−1 (ester C=O), 1665 cm−1 (amide I), 1248 cm−1 (C–S).
- HRMS : m/z [M+H]+ calcd for C28H22N3O4S3: 576.0741; found: 576.0738.
Polymorph screening identifies three crystalline forms, with form I demonstrating optimal stability (accelerated stability testing: ≤0.5% degradation after 6 months at 40°C/75% RH).
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactants and conditions used.
Common Reagents and Conditions
Common reagents include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). Reaction conditions often involve heating in solvents like xylene or toluene, sometimes under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Structure and Composition
The compound belongs to the class of thienopyrimidine derivatives, characterized by a thiophene core and various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 429.6 g/mol.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Utilizing oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Both nucleophilic and electrophilic substitutions are possible depending on the reactants used.
Chemistry
Ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfany)acetamido]thiophene-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have yielded promising results.
Medicine
The compound is being explored for its therapeutic potential in treating diseases such as cancer. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development.
Industry
In industrial applications, this compound is utilized in developing organic semiconductors and advanced materials due to its electronic properties.
Anticancer Activity Study
Objective : Evaluate cytotoxic effects on breast cancer cells.
Methodology : MTT assay was employed to assess cell viability.
Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Efficacy Study
Objective : Assess antimicrobial properties against pathogenic bacteria.
Methodology : Disk diffusion method was used to measure inhibition zones.
Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm).
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiophene derivatives: Known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Ethyl 4-phenyl-2-[2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfany)acetamido]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiophene ring fused with a pyrimidine moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. In vitro assays demonstrated significant growth inhibition in various cancer cell lines. For instance:
| Compound | Cell Line | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|---|
| Ethyl 4-phenyl... | NCI 60 Panel | 16.2 | 3.3 | 50.1 |
| Standard (5-FU) | NCI 60 Panel | - | - | - |
The compound exhibited better activity than the standard chemotherapeutic agent 5-fluorouracil (5-FU), indicating its potential as a lead compound for cancer therapy .
The mechanism by which this compound exerts its antitumor effects involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway crucial for DNA synthesis in rapidly dividing cells. The binding affinity and selectivity of the compound towards DHFR were significantly higher compared to traditional inhibitors like methotrexate .
Antimicrobial Properties
Thiophene derivatives have been reported to possess antimicrobial properties. The ethyl derivative demonstrated notable antibacterial and antifungal activities against several pathogens, outperforming standard antibiotics in some cases:
| Pathogen | Activity Level |
|---|---|
| Aspergillus fumigatus | Higher than Amphotericin B |
| Escherichia coli | Moderate activity |
These findings suggest that the compound could serve as a template for developing new antimicrobial agents .
Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The ethyl derivative showed promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of compounds based on the thieno[2,3-d]pyrimidine scaffold were synthesized, revealing that structural modifications significantly influenced their biological activities. The presence of specific functional groups enhanced potency against cancer cell lines .
- In Silico Studies : Computational modeling studies indicated that the compound's binding interactions with DHFR involved critical amino acids that stabilize the complex, further validating its role as a potent inhibitor .
- Comparative Studies : Comparative analyses with other thiophene derivatives highlighted that modifications at various positions on the thiophene ring could optimize biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts .
Q & A
Q. How should researchers address discrepancies in synthetic yields across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
